1-Bromo-3-chloro-5-(difluoromethoxy)benzene

Metabolic Stability O-Dealkylation Bioisostere

1-Bromo-3-chloro-5-(difluoromethoxy)benzene (CAS 1004112-67-7) is a trisubstituted halogenated aromatic building block with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol. It features bromine, chlorine, and difluoromethoxy (-OCF₂H) substituents at the 1-, 3-, and 5-positions of the benzene ring, respectively, and is supplied at standard purities of ≥95% to 98%.

Molecular Formula C7H4BrClF2O
Molecular Weight 257.46 g/mol
CAS No. 1004112-67-7
Cat. No. B1441827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-(difluoromethoxy)benzene
CAS1004112-67-7
Molecular FormulaC7H4BrClF2O
Molecular Weight257.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)OC(F)F
InChIInChI=1S/C7H4BrClF2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
InChIKeyIVRGKKXJURVLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-chloro-5-(difluoromethoxy)benzene (CAS 1004112-67-7): Procurement-Grade Halogenated Difluoromethoxy Building Block


1-Bromo-3-chloro-5-(difluoromethoxy)benzene (CAS 1004112-67-7) is a trisubstituted halogenated aromatic building block with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol . It features bromine, chlorine, and difluoromethoxy (-OCF₂H) substituents at the 1-, 3-, and 5-positions of the benzene ring, respectively, and is supplied at standard purities of ≥95% to 98% [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings and in the construction of pharmaceutical candidates requiring metabolically stable fluorinated aryl ether motifs [2].

Why 1-Bromo-3-chloro-5-(difluoromethoxy)benzene Cannot Be Replaced by Methoxy or Trifluoromethoxy Analogs Without Altering Project Outcomes


This compound cannot be simply substituted with its methoxy analog (1-bromo-3-chloro-5-methoxybenzene, CAS 174913-12-3) or trifluoromethoxy analog (1-bromo-3-chloro-5-(trifluoromethoxy)benzene, CAS 1417567-41-9) without fundamentally altering downstream synthetic and pharmacological outcomes. The difluoromethoxy (-OCF₂H) group imparts a distinct combination of lipophilicity and metabolic stability that differs from both the metabolically labile methoxy group (susceptible to O-dealkylation) and the excessively lipophilic trifluoromethoxy group, which can drive LogP beyond optimal drug-like ranges [1]. Furthermore, the 3,5-dihalogenation pattern (Br and Cl) provides differential reactivity handles that enable chemoselective sequential functionalization in cross-coupling workflows—a capability lost when substituting with symmetrical dihalogenated analogs [2].

Quantitative Differentiation Evidence for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene Against Closest Analogs


Metabolic Stability Advantage: Difluoromethoxy vs. Methoxy Bioisosteric Replacement

The difluoromethoxy (-OCF₂H) group confers enhanced resistance to oxidative O-dealkylation relative to the methoxy (-OCH₃) group, which is a primary metabolic liability for aryl ethers. In multiple medicinal chemistry programs, replacement of methoxy with difluoromethoxy has been shown to significantly increase metabolic half-life and reduce intrinsic clearance [1]. For instance, in a PDE4D inhibitor series, 3-difluoromethoxy-substituted analogs retained sub-micromolar inhibitory activity while improving pharmacokinetic profiles relative to their 3-methoxy counterparts [2]. The target compound, bearing a difluoromethoxy group at the 5-position, is expected to exhibit this same class-level metabolic stability advantage over its direct methoxy analog (CAS 174913-12-3).

Metabolic Stability O-Dealkylation Bioisostere Pharmacokinetics

Lipophilicity Modulation: Balanced LogP of -OCF₂H Versus -OCH₃ and -OCF₃ Analogs

The difluoromethoxy group provides a lipophilicity profile that is intermediate between methoxy and trifluoromethoxy, offering a balanced LogP for drug design. Class-level analysis indicates that -OCH₃ contributes a Hansch π constant of approximately -0.02, while -OCF₃ contributes approximately +1.04. The -OCF₂H group falls between these extremes with an estimated π constant of approximately +0.50 to +0.70 [1]. For the target compound, this translates to a calculated LogP range that avoids the excessive lipophilicity of the trifluoromethoxy analog (CAS 1417567-41-9), which can lead to poor aqueous solubility, high plasma protein binding, and off-target promiscuity, while still providing greater membrane permeability than the methoxy analog [2].

Lipophilicity LogP Physicochemical Properties Drug-likeness

Conformational Polarity Adaptability of the Difluoromethoxy Group

The difluoromethoxy group exhibits a unique ability to interconvert between a highly lipophilic and a polar conformation depending on the molecular environment, a property not shared by methoxy or trifluoromethoxy groups [1]. This conformational dependence of polarity enables -OCF₂H-containing molecules to adapt to polarity changes in biological binding pockets, potentially enhancing target engagement [2]. The target compound incorporates this adaptive polarity feature at the 5-position, whereas the methoxy analog (fixed lower lipophilicity) and trifluoromethoxy analog (fixed higher lipophilicity) lack this conformational flexibility. This property is particularly relevant for optimizing binding to targets with amphipathic binding sites.

Conformational Analysis Polarity Binding Affinity Molecular Recognition

Chemoselective Functionalization: Differential Reactivity of Br vs. Cl in Cross-Coupling

The 1-bromo-3-chloro substitution pattern provides orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) approximately 50-100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions, enabling chemoselective functionalization at the bromine-bearing position while leaving the chlorine intact for subsequent reactions [1]. The target compound (Br at 1-position, Cl at 3-position) allows for this stepwise diversification, whereas symmetrical dihalogenated analogs (e.g., 1,3-dibromo or 1,3-dichloro derivatives) lack this inherent chemoselectivity. This differential reactivity is well-established in the cross-coupling literature and is exploited in the synthesis of complex biaryl and heteroaryl scaffolds [2].

Cross-Coupling Suzuki-Miyaura Chemoselectivity Sequential Functionalization

PROTAC Degrader Building Block: Positioned for Ternary Complex Optimization

The compound is explicitly classified as a "Protein Degrader Building Block" by specialty chemical suppliers [1]. In PROTAC (PROteolysis TArgeting Chimera) development, the choice of linker attachment point on the target-binding ligand critically influences ternary complex formation, ubiquitination efficiency, and degradation potency. The 3,5-dihalogenation pattern with a 1-bromo handle provides a rigid, meta-substituted exit vector for linker conjugation, while the 5-difluoromethoxy group offers a metabolically stable moiety that does not interfere with E3 ligase recruitment. This spatial arrangement is distinct from alternative regioisomers (e.g., 1-bromo-2-chloro-4-(difluoromethoxy)benzene) and impacts the geometry of the resulting PROTAC molecule [2].

PROTAC Targeted Protein Degradation Linker Attachment Ternary Complex

Optimal Procurement-Driven Application Scenarios for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene


Lead Optimization in Medicinal Chemistry: Replacing a Metabolically Labile Methoxy Group

When a lead compound containing a 3-chloro-5-methoxyphenyl moiety exhibits poor metabolic stability due to rapid O-demethylation, procurement of the target compound enables a direct bioisosteric replacement. The difluoromethoxy group confers resistance to oxidative metabolism while maintaining similar steric bulk and introducing a moderate lipophilicity increase (estimated ΔLogP ≈ +0.5 to +0.7). This substitution strategy has been validated in PDE4D inhibitor programs where 3-OCF₂H analogs retained sub-micromolar potency with improved pharmacokinetic profiles [1]. The target compound's 1-bromo handle further facilitates incorporation into the lead scaffold via Suzuki-Miyaura coupling without requiring additional functional group manipulations.

Sequential Functionalization for Unsymmetrical Biaryl Library Synthesis

The differential reactivity of the C-Br and C-Cl bonds in the target compound enables efficient, two-step sequential cross-coupling for generating diverse unsymmetrical biaryl libraries. In the first step, Suzuki-Miyaura coupling at the bromine position with an aryl boronic acid proceeds under mild conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80°C). The chlorine remains intact, allowing a second coupling with a different boronic acid partner under more forcing conditions (e.g., Pd(dppf)Cl₂, elevated temperature). This approach circumvents the need for protection/deprotection sequences and is directly enabled by the compound's 1-bromo-3-chloro substitution pattern [2].

PROTAC Linker Attachment with Defined Exit Vector Geometry

In targeted protein degradation campaigns, the target compound serves as a precursor for functionalizing the target-binding ligand with a linker attachment point. The 1-bromo position provides a site for Pd-catalyzed coupling with linker moieties bearing boronic acid or boronate ester handles. The 1,3,5-substitution pattern ensures the linker projects from a meta position relative to the chloro and difluoromethoxy substituents, a geometry that can be critical for avoiding steric occlusion of the target protein binding pocket or the E3 ligase interface. Suppliers classify this compound specifically as a "Protein Degrader Building Block," reflecting its established use in this application area [3].

Agrochemical Intermediate with Enhanced Environmental Stability

The difluoromethoxy group's resistance to oxidative degradation extends beyond mammalian metabolism to environmental and soil microbial stability. Agrochemical candidates incorporating -OCF₂H moieties often exhibit longer field half-lives compared to their methoxy counterparts. The target compound can serve as an intermediate for fungicides or herbicides where a 3-chloro-5-difluoromethoxyphenyl pharmacophore is desired. The bromo handle permits late-stage diversification with heterocyclic or other aryl groups via cross-coupling, enabling rapid exploration of structure-activity relationships in crop protection research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.